Rhenium trioxide

Catalog No.
S1502867
CAS No.
1314-28-9
M.F
O3Re
M. Wt
234.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhenium trioxide

Rhenium trioxide eliminates the performance trade-offs of insulating WO3 (requires doping) or moisture-sensitive Re2O7. Key advantages:

  • Intrinsic metallic conductivity (ρ ~8.95×10⁻⁶ Ω·cm) enables dopant-free transparent conducting oxide fabrication.
  • Ambient stability ensures reproducible stoichiometry and safe handling.
  • Open perovskite lattice delivers high Li⁺ storage capacity (601 mAh/g initial discharge) for advanced battery electrodes.

CAS Number

1314-28-9

Product Name

Rhenium trioxide

IUPAC Name

trioxorhenium

Molecular Formula

O3Re

Molecular Weight

234.21 g/mol

InChI

InChI=1S/3O.Re

InChI Key

YSZJKUDBYALHQE-UHFFFAOYSA-N

SMILES

O=[Re](=O)=O

Canonical SMILES

O=[Re](=O)=O

The exact mass of the compound Rhenium trioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Rhenium(VI) oxide, Trioxorhenium, Rhenium trioxide

Purity

≥99.9% trace metals basis

Package Size

1 g, 2 g

Rhenium trioxide (ReO3) is a transition metal oxide characterized by its open, defective perovskite crystal structure and an exceptional metallic electrical conductivity that rivals pure metals like copper [1]. Unlike typical wide-bandgap metal oxides, ReO3 possesses one free d-electron per unit cell, resulting in a room-temperature resistivity on the order of 10⁻⁶ Ω·cm [2]. This unique combination of an open intercalation lattice and ultra-high intrinsic conductivity makes it a highly specialized material for procurement in advanced electrocatalysis, transparent conducting oxide (TCO) thin films, and high-capacity lithium-ion battery electrodes[3].

Procurement Fit

Material class Intrinsically metallic perovskite oxide
Key differentiator Conduction-band-mediated properties unavailable in WO₃ or MoO₃
Structural role Foundational motif for ReO₃-type material families

Substituting ReO3 with isostructural transition metal oxides or alternative rhenium precursors fundamentally compromises processability and electronic performance [1]. While tungsten trioxide (WO3) shares the same corner-sharing octahedral framework, it lacks the free d-electron, rendering it an insulator and failing in applications requiring intrinsic conductivity without carbon doping[2]. Conversely, attempting to substitute ReO3 with the more common rhenium(VII) oxide (Re2O7) in synthesis workflows introduces severe handling challenges; Re2O7 is highly volatile and extremely hygroscopic, rapidly degrading into perrhenic acid upon exposure to ambient moisture, whereas ReO3 remains stable and ensures reproducible stoichiometry during manufacturing[3].

Substitution Risk

ReO₃ (Target)
WO₃ / MoO₃ (Analog)
Electronic ground state Metallic with partially filled 5d band; semiconductor analogs cannot replicate low-resistivity paths.
Catalytic pathway Favors metathesis over dimerization; electronic-structure-driven selectivity may not transfer to insulating oxides.

Metallic Conductivity vs. WO3

ReO3 exhibits a unique 'covalent metal' behavior due to its free d-electron, providing a massive conductivity advantage over its structural analog, WO3 [1]. In thin-film and single-crystal measurements, ReO3 demonstrates a room-temperature resistivity of approximately 8.95 × 10⁻⁶ Ω·cm, whereas WO3 acts as a wide-bandgap insulator with a bulk resistivity exceeding 10⁵ Ω·cm under similar conditions [2]. This multi-order-of-magnitude difference allows ReO3 to function as a standalone conductive matrix.

Evidence DimensionElectrical Resistivity at 300K
Target Compound Data8.95 × 10⁻⁶ Ω·cm
Comparator Or Baseline>10⁵ Ω·cm (WO3 bulk/film)
Quantified Difference>11 orders of magnitude lower resistivity for ReO3
ConditionsRoom temperature single-crystal and thin-film measurements

Eliminates the need for conductive carbon additives in electrode formulations and enables high-efficiency transparent conductive films.

Metallic Conductivity
Head-to-head
ρ = 100.0 nΩ·m at 300 K
ρ = 6.0 nΩ·m at 100 K
Resistivity orders of magnitude below WO₃/MoO₃
Single-crystal data; thin-film values may differ

Ambient Stability vs. Re2O7

In the synthesis of rhenium-based catalysts and nanoparticles, precursor selection dictates workflow complexity. Re2O7 is highly hygroscopic and reacts immediately with adventitious moisture to form perrhenic acid, requiring strict inert-atmosphere glovebox handling [1]. In contrast, ReO3 is a non-hygroscopic solid that is compositionally stable under ambient conditions, preventing unwanted hydrolysis and ensuring precise stoichiometric control during colloidal synthesis [2].

Evidence DimensionMoisture Reactivity / Handling Requirements
Target Compound DataStable in ambient air; no rapid hydrolysis
Comparator Or BaselineRe2O7: Highly hygroscopic, rapidly forms perrhenic acid
Quantified DifferenceEliminates the requirement for continuous inert-atmosphere storage
ConditionsAmbient laboratory handling and colloidal synthesis preparation

Significantly lowers manufacturing overhead and improves batch-to-batch reproducibility by preventing moisture-induced precursor degradation.

Propylene Conversion Selectivity
Head-to-head
ReO₃: Metathesis
WO₃: Dimerization
Electronic structure governs reaction pathway
T < 600 K, unsupported oxides

Lithium Intercalation Capacity

The open cubic perovskite lattice of ReO3 is highly optimized for small-ion intercalation, showing a strong preference for lithium over larger alkali metals [1]. Electrochemical testing in half-cells demonstrates that ReO3 achieves an initial discharge capacity of 601 mAh/g for Li⁺ insertion. When substituted with Na⁺ or K⁺ under identical conditions, the capacity drops precipitously to 54 mAh/g and 265 mAh/g, respectively, due to steric hindrance within the ReO3 lattice [2].

Evidence DimensionInitial Discharge Capacity in Half-Cells
Target Compound Data601 mAh/g (Li⁺ insertion)
Comparator Or Baseline54 mAh/g (Na⁺ insertion)
Quantified Difference>11x higher capacity for lithium over sodium
ConditionsElectrochemical half-cell discharge testing

Proves ReO3 is a highly specific, high-capacity host lattice for advanced lithium-ion battery anodes, justifying its procurement over generic metal oxide intercalation hosts.

MCD Activity
Head-to-head
~2× higher than Au nanoparticles
Reported magnetoplasmonic response context
Visible region, cube-like nanoparticle morphology
Catalyst Stability Promotion
Class-level
ReO₃ promotes stability in Cu/ZnO catalysts
Loading range: 0.06–3.5 wt%
Stability-enhancing role reported; MoO₃ may differ
Class-level inference; quantitative stability gain not detailed
Hole Injection Barrier
Cross-study comparable
ReO₃: ≈0.4 eV
MoO₃: ≈0.4 eV
Equivalent barrier; ReO₃ offers d¹ configuration and low-temperature deposition
ITO/NPB heterojunction; Fermi level pinning context

TCO Thin Films

Due to its ultra-low resistivity (~8.95 × 10⁻⁶ Ω·cm) and metallic conductivity, ReO3 is an ideal candidate for TCO applications, outperforming insulating structural analogs like WO3 without requiring complex doping schemes [1].

Colloidal Rhenium Nanoparticle Precursor

Because ReO3 does not suffer from the extreme hygroscopicity of Re2O7, it is the preferred precursor for synthesizing phase-pure plasmonic ReO3 nanocrystals and supported rhenium catalysts in standard laboratory environments [2].

High-Capacity Li-Ion Anodes

The open ReO3 lattice accommodates up to 601 mAh/g of Li⁺ during initial discharge, making it a highly effective framework for advanced battery electrodes where rapid lithium diffusion and high structural capacity are required[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conductive Thin Film Electrodes
Oxide with intrinsic metallic conductivity
Verify resistivity and film uniformity benchmarks
Selective Olefin Metathesis Catalyst
Metathesis-selective catalyst
Confirm metathesis vs. dimerization selectivity under reaction conditions
Plasmonic and Magnetoplasmonic Nanomaterials
High magnetoplasmonic response
Benchmark MCD activity relative to Au standards
Stability Promoter for Green Methanol Synthesis
Stability-enhancing promoter for Cu/ZnO catalysts
Evaluate catalyst lifetime and stability under CO₂ hydrogenation conditions

UNII

FET0Y2C413

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1314-28-9

Wikipedia

Rhenium trioxide

General Manufacturing Information

Rhenium oxide (ReO3): ACTIVE

Explore Compound Types